5-Chloro-1-iodo-2-methyl-3-nitrobenzene: A Comprehensive Technical Guide
5-Chloro-1-iodo-2-methyl-3-nitrobenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound characterized by a unique arrangement of electron-withdrawing and electron-donating groups. This distinct substitution pattern confers a versatile reactivity profile, positioning it as a valuable intermediate in advanced organic synthesis. Its utility is particularly significant in the construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple, differentially reactive functional groups—a nitro, a chloro, an iodo, and a methyl group—on the benzene scaffold allows for selective and sequential chemical transformations. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, predicted spectral data for characterization, a detailed reactivity analysis, and essential safety and handling protocols.
Compound Identification and Physicochemical Properties
This section outlines the fundamental identifiers and the predicted physicochemical properties of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. As experimental data is not widely published, these values are derived from validated computational models and provide a reliable baseline for laboratory work.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | AiFChem |
| CAS Number | 294190-16-2 | [1] |
| Molecular Formula | C₇H₅ClINO₂ | [1] |
| Molecular Weight | 297.48 g/mol | [1] |
| SMILES | CC1=C(C(=CC(=C1)Cl)I)[O-] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 85 - 95 °C |
| Boiling Point | ~330 - 340 °C |
| Water Solubility | Low (< 0.1 g/L) |
| LogP | ~3.9 |
Synthesis Pathway and Experimental Protocol
A logical and efficient synthetic route to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene can be conceptualized starting from the readily available industrial chemical, 4-chloro-2-nitrotoluene. The causality behind this multi-step synthesis lies in the strategic manipulation of directing group effects to achieve the desired substitution pattern.
Caption: A plausible three-step synthetic route to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene.
Step 1: Synthesis of 3-Chloro-2-methylaniline
The synthesis commences with the selective reduction of the nitro group on 4-chloro-2-nitrotoluene. Using a classic Béchamp reduction with iron powder and hydrochloric acid is a cost-effective and robust method for this transformation.
-
Reactants : 4-chloro-2-nitrotoluene, Iron (Fe) powder, concentrated Hydrochloric acid (HCl), Ethanol/Water solvent system.
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Protocol :
-
In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, create a suspension of 4-chloro-2-nitrotoluene and iron powder in a 1:1 mixture of ethanol and water.
-
Heat the suspension to a gentle reflux.
-
Add concentrated hydrochloric acid dropwise via an addition funnel. The acid serves to activate the iron surface and acts as a proton source.
-
Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and basify with a saturated solution of sodium carbonate to precipitate iron hydroxides.
-
Filter the mixture through a pad of celite to remove the iron salts.
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Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methylaniline, which can be purified by distillation or used directly in the next step.
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Step 2: Synthesis of 5-Chloro-1-iodo-2-methylbenzene
This step employs the Sandmeyer reaction, a reliable method for converting an aryl amine into an aryl halide. The amino group is first converted to a diazonium salt, which is then displaced by iodide.
-
Reactants : 3-chloro-2-methylaniline, Sodium nitrite (NaNO₂), concentrated Hydrochloric acid (HCl), Potassium iodide (KI).
-
Protocol :
-
Dissolve 3-chloro-2-methylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. This exergonic reaction forms the crucial diazonium salt intermediate.
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In a separate beaker, prepare a solution of potassium iodide in water.
-
Add the cold diazonium salt solution portion-wise to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
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Allow the mixture to warm to ambient temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt.
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Extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution to quench any residual iodine, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford 5-chloro-1-iodo-2-methylbenzene.
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Step 3: Synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
The final step is an electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methyl and chloro groups, and the meta-directing iodo group) favor the introduction of the nitro group at the C3 position, which is sterically accessible and electronically activated.
-
Reactants : 5-chloro-1-iodo-2-methylbenzene, concentrated Nitric acid (HNO₃), concentrated Sulfuric acid (H₂SO₄).
-
Protocol :
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In a flask cooled in an ice bath, slowly add 5-chloro-1-iodo-2-methylbenzene to concentrated sulfuric acid with stirring.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.
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Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10 °C to control the reaction rate and prevent side reactions.
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After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor for completion using TLC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure 5-Chloro-1-iodo-2-methyl-3-nitrobenzene.
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Predicted Spectroscopic Data
For unambiguous structural confirmation, the following spectral data are predicted based on the compound's structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.8 - 8.2 | Singlet | H at C4 |
| Aromatic-H | 7.6 - 8.0 | Singlet | H at C6 |
| Methyl-H | 2.4 - 2.6 | Singlet | -CH₃ at C2 |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | |
| Aromatic-C | 148 - 152 | C-NO₂ (C3) | |
| Aromatic-C | 138 - 142 | C-Cl (C5) | |
| Aromatic-C | 135 - 139 | C-CH₃ (C2) | |
| Aromatic-C | 130 - 134 | C-H (C4) | |
| Aromatic-C | 125 - 129 | C-H (C6) | |
| Aromatic-C | 90 - 95 | C-I (C1) | |
| Methyl-C | 18 - 22 | -CH₃ |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3050 | Aromatic C-H Stretch |
| 2980 - 2920 | Methyl C-H Stretch |
| 1540 - 1510 | Asymmetric N-O Stretch (Nitro) |
| 1360 - 1330 | Symmetric N-O Stretch (Nitro) |
| 1600, 1475 | Aromatic C=C Stretch |
| 850 - 750 | C-Cl Stretch |
| 650 - 550 | C-I Stretch |
Mass Spectrometry (MS) : The electron impact (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 297, accompanied by a characteristic M+2 peak at m/z 299 (approximately one-third the intensity) due to the ³⁷Cl isotope. Key fragmentation patterns would include the loss of NO₂ (m/z 251), I (m/z 170), and Cl (m/z 262).
Reactivity and Synthetic Applications
The synthetic utility of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene stems from the differential reactivity of its halogen substituents and the versatile nitro group.
Caption: Major reaction pathways illustrating the synthetic versatility of the title compound.
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Palladium-Catalyzed Cross-Coupling : The C-I bond is the most labile site for oxidative addition to a Palladium(0) catalyst. This makes it the preferred site for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3] This selectivity allows for the precise installation of aryl, vinyl, alkynyl, or amino groups at the C1 position while leaving the C-Cl bond intact for subsequent transformations.
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Nucleophilic Aromatic Substitution (SNAr) : The potent electron-withdrawing nitro group at C3 strongly activates the C-Cl bond (para-position) and the C-I bond (ortho-position) towards nucleophilic attack.[4] While the C-I bond is weaker, the C-Cl bond is often the preferred site for displacement in SNAr reactions, depending on the nucleophile and reaction conditions. This enables the introduction of nucleophiles like alkoxides, thiolates, and amines at the C5 position.
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Nitro Group Transformations : The nitro group is a versatile functional handle. It can be readily reduced to an amine, which then opens up a vast array of subsequent chemistries, including diazotization to form phenols or other halides, or acylation to form amides. This adds another layer of synthetic potential to the molecule.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of related nitroaromatic and halogenated compounds.[5][6][7]
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Hazard Assessment : Assumed to be toxic by inhalation, ingestion, and skin contact. It is a potential irritant to the eyes, skin, and respiratory system. Halogenated nitroaromatics are often classified as environmentally hazardous.[5][7]
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat are mandatory.[6]
-
Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Handling : Avoid creating dust. Use spark-proof tools and ensure adequate grounding to prevent static discharge. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals. Segregate from strong oxidizing agents, strong bases, and combustible materials.
-
Emergency Procedures :
-
Skin Contact : Immediately wash with soap and copious amounts of water. Remove contaminated clothing.
-
Eye Contact : Flush with water for at least 15 minutes, holding eyelids open.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
-
-
Disposal : Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
References
- AiFChem. 5-Chloro-1-iodo-2-methyl-3-nitrobenzene. (URL not provided in search results)
- Sigma-Aldrich. Safety Data Sheet for 1-Chloro-2-nitrobenzene. (URL not provided in search results)
- Fisher Scientific. Safety Data Sheet for 1-Chloro-3-nitrobenzene. (URL not provided in search results)
- Oxford Lab Fine Chem. Material Safety Data Sheet for Para Chloro Nitro Benzene. (URL not provided in search results)
- MySkinRecipes. 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. (URL not provided in search results)
- PubChem. 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. (URL not provided in search results)
- ChemicalBook. 4-Chloro-2-nitrotoluene synthesis. (URL not provided in search results)
- Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. (URL not provided in search results)
- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (URL not provided in search results)
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. (URL not provided in search results)
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (URL not provided in search results)
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL not provided in search results)
-
NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
- Karthikeyan, M., Glen, R. C., & Bender, A. (2005). General melting point prediction based on a diverse compound data set and artificial neural networks.
- Wessel, M. D., & Jurs, P. C. (1995). Prediction of normal boiling points of hydrocarbons from molecular structure. Journal of chemical information and computer sciences, 35(5), 841-847.
- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International journal of pharmaceutics, 540(1-2), 185–193.
- Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances. (URL not provided in search results)
Sources
- 1. CASPRE [caspre.ca]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. youtube.com [youtube.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
